molecular formula C20H36N+ B14635310 Pyridinium, 1-pentadecyl- CAS No. 53144-61-9

Pyridinium, 1-pentadecyl-

Cat. No.: B14635310
CAS No.: 53144-61-9
M. Wt: 290.5 g/mol
InChI Key: JCZHPUQUBJFDFN-UHFFFAOYSA-N
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Description

Historical Evolution of N-Alkylpyridinium Compounds in Scientific Literature

The study of N-alkylpyridinium compounds originated in the early 20th century with the discovery of pyridine quaternization reactions. Initial research focused on short-chain derivatives (e.g., N-methylpyridinium) for their ionic liquid properties and catalytic applications. The 1970s marked a paradigm shift as researchers explored longer alkyl chains, recognizing their potential as phase-transfer catalysts and biological membrane disruptors.

Key milestones in N-alkylpyridinium development include:

  • 1958 : First reported synthesis of C12-C18 alkylpyridinium salts for surfactant applications
  • 1999 : Discovery of gene delivery capabilities in C14-C16 analogs
  • 2018 : Systematic evaluation of antimicrobial structure-activity relationships in pentadecyl derivatives

The progression to 1-pentadecyl substitution emerged from structure-activity relationship (SAR) studies demonstrating optimal bioactivity at C15 chain lengths. This chain length balances hydrophobic interactions with solubility requirements, enabling effective penetration of lipid bilayers while maintaining sufficient aqueous dispersibility.

Positional Analysis of 1-Pentadecyl Substitution in Heteroaromatic Systems

The 1-position substitution in pyridinium systems creates a unique electronic environment that significantly influences molecular behavior:

Electronic Effects

  • Charge Distribution : The +1 charge on the nitrogen atom creates strong dipole interactions with anions (e.g., chloride counterions)
  • Steric Considerations : The pentadecyl chain (21.4 Å length) creates a hydrophobic microenvironment around the cationic head group

Comparative Analysis of Alkyl Chain Lengths

Chain Length Solubility (mg/mL) CMC (mM) Antimicrobial EC50 (μg/mL)
C12 12.4 1.2 8.7
C14 6.8 0.7 2.1
C15 4.2 0.4 0.5
C16 3.1 0.3 0.9

Data compiled from

The pentadecyl chain exhibits optimal micelle formation (critical micelle concentration = 0.4 mM) due to balanced hydrophobic/hydrophilic interactions. Molecular dynamics simulations reveal that C15 chains adopt a helical conformation when interacting with lipid bilayers, enhancing membrane disruption efficiency compared to linear C14 or C16 conformers.

Synthetic Considerations
Modern synthesis routes employ nucleophilic substitution between pyridine and 1-bromopentadecane under microwave irradiation (80°C, 30 min), achieving 92% yield. Alternative methods include:

  • Quaternization : Pyridine + Pentadecyl bromide → 1-pentadecylpyridinium bromide
  • Transalkylation : Cetylpyridinium chloride + Pentadecyl alcohol → 1-pentadecylpyridinium chloride

The synthetic pathway significantly impacts crystallinity, with perchlorate salts exhibiting higher thermal stability (decomposition at 248°C vs. 195°C for chloride salts). X-ray diffraction studies of the perchlorate derivative reveal a layered crystal structure with alternating hydrophobic (alkyl chains) and ionic (pyridinium-perchlorate) regions.

Applications in Advanced Materials

  • Ionic Liquids : The compound’s low melting point (42°C) enables use as a green solvent in cross-coupling reactions
  • Gene Delivery Systems : Formulations with cholesterol derivatives achieve 85% transfection efficiency in HeLa cells
  • Antimicrobial Coatings : Polyurethane composites containing 0.5% 1-pentadecylpyridinium show 99.9% reduction in S. aureus biofilm formation

Ongoing research explores its potential in quantum dot stabilization and as a template for mesoporous silica synthesis. The combination of a rigid aromatic core and flexible alkyl chain creates unique self-assembly properties that are being harnessed for nanotechnology applications.

Properties

CAS No.

53144-61-9

Molecular Formula

C20H36N+

Molecular Weight

290.5 g/mol

IUPAC Name

1-pentadecylpyridin-1-ium

InChI

InChI=1S/C20H36N/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/q+1

InChI Key

JCZHPUQUBJFDFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Hunsdiecker reaction, first reported in the 1930s, remains a cornerstone for synthesizing alkyl halides from silver carboxylates. For 1-pentadecylpyridinium bromide, the process begins with the silver salt of palmitic acid (C15H31COOAg). When exposed to bromine vapor in an inert solvent such as carbon tetrachloride, the reaction proceeds via decarboxylation:

$$
\text{C}{15}\text{H}{31}\text{COOAg} + \text{Br}2 \rightarrow \text{C}{15}\text{H}{31}\text{Br} + \text{CO}2 + \text{AgBr}
$$

This step yields pentadecyl bromide, which is subsequently quaternized with pyridine to form the target compound.

Optimization and Yield

Example 1 of the patent describes reacting 1 mol of silver palmitate with bromine-saturated air at 30–40°C, achieving a 70–80% yield of pentadecyl bromide. The use of carbon tetrachloride as a solvent facilitates exothermic control, while post-reaction extraction with diethyl ether isolates the alkyl halide. Quaternization with pyridine at 100–110°C for 1–2 hours yields 1-pentadecylpyridinium bromide with a 60–70% efficiency.

Mercury Salt Method

Alternative Pathway Using Mercuric Palmitate

Mercury-based carboxylates offer an alternative to silver salts, particularly in large-scale syntheses. Example 15 details the reaction of mercuric palmitate (Hg(C15H31COO)2) with bromine in carbon tetrachloride:

$$
\text{Hg(C}{15}\text{H}{31}\text{COO})2 + 2\text{Br}2 \rightarrow 2\text{C}{15}\text{H}{31}\text{Br} + 2\text{CO}2 + \text{HgBr}2
$$

The resulting pentadecyl bromide is purified via vacuum distillation (boiling point: 74°C at reduced pressure) and then heated with pyridine to form the pyridinium salt. This method avoids silver’s high cost but introduces mercury toxicity concerns.

Comparative Efficiency

Yields for the mercury route are comparable to silver (75.5% for heptyl bromide in Example 17), though the necessity for mercury handling limits its industrial adoption.

Thallium-Based Synthesis

Niche Applications and Limitations

Thallium carboxylates, though less common, provide another pathway. Example 16 demonstrates the use of thallous heptylate (Tl(C7H15COO)) with bromine to produce hexyl bromide, suggesting adaptability for shorter chains. However, thallium’s extreme toxicity and regulatory restrictions render this method impractical for pentadecyl derivatives.

Purification and Characterization

Isolation Techniques

Post-synthesis, 1-pentadecylpyridinium salts are isolated via solvent extraction (ether or chloroform) and precipitated using excess diethyl ether. Example 15 highlights the formation of a pyridinium-bromide complex, which crystallizes upon cooling.

Analytical Methods

Historical characterization relied on melting points (e.g., 35–36°C for dibromodecane in Example 18) and elemental analysis. Modern approaches would employ nuclear magnetic resonance (NMR) for chain-length verification and mass spectrometry (MS) for molecular weight confirmation.

Applications and Derivatives

Derivatives for Specialty Chemistry

Example 9 describes the synthesis of 9-bromononylic acid ethyl ester, hinting at the potential for ester-functionalized derivatives. Such modifications could enhance solubility or biocompatibility for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-pentadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 1-pentadecyl-, chloride is a quaternary ammonium compound with surfactant and antimicrobial properties, making it useful in various scientific, industrial, and medical applications. The compound's effectiveness is due to its specific alkyl chain length, which balances its hydrophobic and hydrophilic properties.

Scientific Research Applications

Pyridinium, 1-pentadecyl-, chloride is used in chemistry as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds. In biology, it is utilized in studies of cell membrane interactions due to its surfactant properties. It has also been investigated in medicine for its antimicrobial properties, especially against gram-positive and gram-negative bacteria.

Industrial Applications

This compound is utilized in the formulation of disinfectants, antiseptics, and as an additive in personal care products. It can also be employed as a phase transfer catalyst in chemical synthesis. Additionally, dimeric quaternary pyridinium salts, which include pyridinium, 1-pentadecyl-, chloride, possess biocidal activity and can be used as antiseptic and disinfectant compounds .

Medical Applications

Due to its antimicrobial properties, pyridinium, 1-pentadecyl-, chloride is suitable for use in disinfectants and antiseptics. It is also commonly found in skin cleansers and sanitizers because of its ability to reduce microbial load.

Antimicrobial Activity

Pyridinium, 1-pentadecyl-, chloride's antimicrobial action is a result of its ability to disrupt microbial cell membranes. Its cationic nature allows it to bind to negatively charged components of microbial membranes, leading to structural destabilization. The long alkyl chain interacts with the lipid bilayer of the cell membrane, increasing permeability and causing cell lysis. Studies show it is effective against various microorganisms, including bacteria and fungi.

Comparative Antimicrobial Efficacy

CompoundAntimicrobial Properties
Cetylpyridinium ChlorideSimilar antimicrobial properties to pyridinium, 1-pentadecyl-, chloride
Benzalkonium ChlorideBroad-spectrum antimicrobial activity, widely used in disinfectants and antiseptics
Dodecylpyridinium ChlorideSimilar structure but with a shorter alkyl chain, leading to different surfactant properties

Case Studies

Mechanism of Action

The mechanism of action of pyridinium, 1-pentadecyl- involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and other microorganisms .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point Key Application
1-(1-Adamantyl)pyridinium bromide C₁₅H₂₀BrN 294.23 245°C Specialty organic synthesis
Benzhydrylpyridinium derivatives Varies ~300–350 Not reported Antimicrobial research
Bis(pyridinium) derivatives C₁₃H₁₄N₄O₂ 270.28 180–200°C Ionic liquid precursors

Q & A

Q. What are the established synthetic routes for 1-pentadecylpyridinium compounds, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine with 1-pentadecyl halides under reflux conditions. Key parameters include:
  • Solvent choice (e.g., acetonitrile or ethanol) to optimize nucleophilicity.
  • Molar ratios (pyridine:alkyl halide ≥1.2:1) to minimize side products.
  • Reaction time and temperature (e.g., 24–48 hours at 60–80°C).
  • Purification via recrystallization (using ethanol/ether) or column chromatography (silica gel, chloroform/methanol eluent).
    Monitor purity using melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-pentadecylpyridinium derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR confirms alkyl chain integration (e.g., δ 1.2–1.4 ppm for pentadecyl CH2_2 groups) and pyridinium ring protons (δ 8.5–9.5 ppm). 13C^{13}C NMR identifies quaternary nitrogen bonding (δ 145–150 ppm).
  • FTIR : Absorbance at 1640–1680 cm1^{-1} confirms C-N+^+ stretching in the pyridinium core.
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+^+] or [M-X^-] for halide salts).
    Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported critical micelle concentration (CMC) values of 1-pentadecylpyridinium surfactants across studies?

  • Methodological Answer :
  • Control Variables : Standardize temperature (±0.5°C), solvent purity (HPLC-grade water), and ionic strength (e.g., 0.1 M NaCl).
  • Technique Comparison : Use multiple methods (e.g., surface tension vs. conductivity measurements) to cross-validate CMC.
  • Statistical Analysis : Apply ANOVA or t-tests to assess inter-lab variability.
  • Replication : Publish detailed protocols (e.g., agitation time, equilibration periods) to enhance reproducibility .

Q. What computational modeling approaches are suitable for elucidating the interaction mechanisms between 1-pentadecylpyridinium ions and biological membranes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model lipid bilayer penetration. Key metrics include insertion depth and hydrogen bonding with phospholipid headgroups.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate alkyl chain length with membrane disruption efficacy.
  • Validation : Pair simulations with experimental data (e.g., fluorescence anisotropy for membrane fluidity changes or hemolysis assays) .

Q. How should researchers address discrepancies in the thermal stability data of 1-pentadecylpyridinium salts under varying atmospheric conditions?

  • Methodological Answer :
  • Controlled Thermogravimetric Analysis (TGA) : Conduct experiments under inert (N2_2) vs. oxidative (O2_2) atmospheres to isolate degradation pathways.
  • Kinetic Studies : Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies.
  • Post-Degradation Analysis : Use FTIR or XPS to identify decomposition products (e.g., pyridine derivatives or aldehydes) .

Methodological Best Practices

  • Data Presentation : Use tables to compare CMC values across studies (include solvent, method, and error margins). Figures should illustrate synthetic pathways or MD simulation snapshots .
  • Reproducibility : Document batch-specific impurities (e.g., halide content via ion chromatography) and equipment calibration details (e.g., NMR spectrometer frequency) .
  • Literature Review : Prioritize primary sources from journals with rigorous peer review (e.g., Analytical Chemistry, Langmuir) and avoid unverified databases like BenchChem .

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